6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 4th position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s structurally similar to the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to exhibit various biological activities . They have been reported to have significant antitumor activity and are present in naturally occurring nucleosides such as Formycin A and Formycin B . They also exhibit antiviral, analgesic activity, and are used in the treatment of male erectile dysfunction and hyperuricemia .
Mode of Action
Compounds with a similar structure, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives are known to interact with the cell cycle regulation pathway by inhibiting cdk2 .
Result of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazolopyridine derivative . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride . Reaction conditions may vary but often involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazolopyridines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the chlorine and methyl substituents.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazoloquinolines: Compounds with an additional fused benzene ring, leading to different chemical and biological properties.
Uniqueness
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 6th position and the methyl group at the 4th position can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQOYKTUYYYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247501 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422057-41-7 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422057-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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